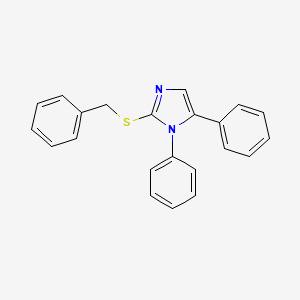

2-(benzylthio)-1,5-diphenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-1,5-diphenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-4-10-18(11-5-1)17-25-22-23-16-21(19-12-6-2-7-13-19)24(22)20-14-8-3-9-15-20/h1-16H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQSLKWZDBFZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Crystallographic Elucidation of Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively. The chemical shift (δ) of each signal is indicative of the electronic environment of the nucleus, allowing for the assignment of each atom to a specific position in the molecule's structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the two phenyl rings, the benzyl (B1604629) group, and the imidazole (B134444) ring. The protons of the phenyl group at the 1-position are expected to be deshielded compared to those at the 5-position due to the direct attachment to a nitrogen atom. The benzylic methylene (B1212753) protons (S-CH₂) would likely appear as a singlet, integrating to two protons. The aromatic protons of the three phenyl rings would resonate in the typical downfield region of approximately 7.0-7.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom of the imidazole ring attached to the sulfur and two nitrogen atoms (C2) is expected to have a characteristic chemical shift in the 140-150 ppm range. The carbons of the phenyl rings will appear in the aromatic region (120-140 ppm), while the benzylic methylene carbon (S-CH₂) is expected in the aliphatic region, typically around 35-45 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data are representative values based on the analysis of structurally similar imidazole derivatives. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Imidazole C2 | - | ~145.0 |

| Imidazole C4 | ~7.30 (s, 1H) | ~129.5 |

| Imidazole C5 | - | ~135.0 |

| N-Phenyl (C1') | - | ~137.0 |

| N-Phenyl (C2', C6') | ~7.55 (d) | ~129.0 |

| N-Phenyl (C3', C5') | ~7.45 (t) | ~128.8 |

| N-Phenyl (C4') | ~7.40 (t) | ~128.5 |

| C-Phenyl (C1'') | - | ~134.0 |

| C-Phenyl (C2'', C6'') | ~7.25 (m) | ~128.7 |

| C-Phenyl (C3'', C5'') | ~7.25 (m) | ~128.4 |

| C-Phenyl (C4'') | ~7.25 (m) | ~127.0 |

| S-CH₂ | ~4.30 (s, 2H) | ~38.0 |

| S-Benzyl Phenyl (C1''') | - | ~138.0 |

| S-Benzyl Phenyl (C2''', C6''') | ~7.20 (m) | ~128.6 |

| S-Benzyl Phenyl (C3''', C5''') | ~7.20 (m) | ~128.3 |

| S-Benzyl Phenyl (C4''') | ~7.20 (m) | ~127.1 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. It would be instrumental in confirming the proton assignments within each of the three phenyl rings by showing the connectivity between ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link the proton signals of the phenyl rings and the benzylic methylene group to their corresponding carbon signals listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would be expected between the benzylic protons (S-CH₂) and the imidazole C2 carbon, as well as the ipso-carbon of the S-benzyl phenyl ring. Similarly, correlations between the imidazole C5 and protons on the C-phenyl ring would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of their bonding connectivity. This would be particularly useful for confirming the spatial arrangement of the phenyl substituents relative to the imidazole core. For instance, NOE correlations might be observed between the protons of the N-phenyl group and the C-phenyl group if their rotation is sterically hindered.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

For 2-(benzylthio)-1,5-diphenyl-1H-imidazole (C₂₂H₁₈N₂S), the calculated exact mass is 354.1242 g/mol . HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 355.1320. The high resolution of the measurement allows for the unambiguous confirmation of the elemental composition.

Upon collision-induced dissociation (CID) in the mass spectrometer, the molecular ion would break apart into characteristic fragment ions. The most probable fragmentation pathways would involve the cleavage of the weakest bonds.

Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the sulfur-methylene bond, leading to the formation of a stable benzyl cation (m/z 91) and the 1,5-diphenyl-1H-imidazole-2-thiolate radical cation (m/z 263). The tropylium (B1234903) ion (m/z 91), formed by rearrangement of the benzyl cation, is a very common and stable fragment in the mass spectra of benzyl-containing compounds.

Thioimidazole Core Fragmentation: Another possible fragmentation could involve the loss of the entire benzylthio group to form a diphenylimidazole cation.

Interactive Data Table: Expected HRMS Fragments

| m/z (calculated) | Ion Formula | Proposed Identity |

| 355.1320 | [C₂₂H₁₉N₂S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 263.0799 | [C₁₅H₁₁N₂S]⁺ | 1,5-diphenyl-1H-imidazole-2-thiolate radical cation |

| 91.0548 | [C₇H₇]⁺ | Tropylium (benzyl) cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by measuring the absorption or scattering of infrared radiation.

The FT-IR spectrum of this compound would be expected to show a series of characteristic absorption bands:

Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponding to the C-H bonds of the three aromatic rings.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ (typically 2920-2960 cm⁻¹) from the methylene (CH₂) group.

C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole and phenyl rings.

C-S Stretching: A weaker absorption in the 600-800 cm⁻¹ region, characteristic of the carbon-sulfur bond.

Aromatic C-H Bending: Strong bands in the 690-900 cm⁻¹ region, which are characteristic of the substitution pattern on the phenyl rings (monosubstituted).

Interactive Data Table: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3030-3100 | Medium-Weak | Aromatic C-H Stretch |

| 2920-2960 | Weak | Aliphatic C-H Stretch (CH₂) |

| ~1600, ~1580, ~1500 | Strong-Medium | C=C and C=N Aromatic Ring Stretching (Imidazole, Phenyl) |

| ~1470 | Medium | CH₂ Scissoring |

| 690-770 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted Phenyl) |

| 600-800 | Weak-Medium | C-S Stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic structure of conjugated organic molecules. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while fluorescence involves the radiative decay from the first excited state back to the ground state.

For the 4,5-diphenyl-1H-imidazole chromophore, the electronic absorption spectra are typically characterized by strong absorption bands in the UV region, arising from π→π* transitions within the extended conjugated system. For instance, the related compound 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) exhibits significant absorption peaks at approximately 340 nm and 406 nm when dissolved in DMF. researchgate.net These transitions are indicative of the extensive delocalization across the imidazole core and its phenyl substituents. The position and intensity of these bands are sensitive to the nature of the substituents and the polarity of the solvent.

Fluorescence properties of imidazole derivatives can vary significantly. The fluorescence quantum yield is often influenced by the degree of planarity of the molecule. Non-coplanar arrangements of the phenyl rings attached to the imidazole core can lead to an increase in non-radiative decay pathways, resulting in lower quantum yields. researchgate.net The emission wavelength is also solvent-dependent, often showing a bathochromic (red) shift in more polar solvents, which suggests a more polar excited state.

Table 1: Illustrative Electronic Absorption Data for an Analogous Diphenylimidazole Compound

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 340, 406 | π→π* | researchgate.net |

This interactive table provides example data from a structurally similar compound to illustrate typical absorption characteristics.

X-ray Crystallographic Analysis for Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice. While a crystal structure for this compound is not available, analysis of closely related 4,5-diphenyl-imidazole derivatives reveals key structural features.

Crystal structures of various substituted 4,5-diphenyl-imidazoles show that the central imidazole ring is typically planar or nearly planar. researchgate.netiosrjournals.org A defining conformational feature of this class of compounds is the orientation of the multiple phenyl rings relative to the imidazole core. Due to steric hindrance, these rings are significantly twisted out of the plane of the central heterocycle.

For example, in the structure of 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the phenyl rings at various positions exhibit significant dihedral angles with respect to the imidazole ring: 16.55°, 40.74°, 77.10°, and 85.60°. nih.gov This non-planar conformation disrupts the π-conjugation across the entire molecule but is sterically necessary. The specific angles are a sensitive balance of electronic and steric effects.

Table 2: Example Crystallographic Data for an Analogous Tetrasubstituted Imidazole

| Parameter | 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole nih.gov |

| Formula | C₂₈H₂₁ClN₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4880 |

| b (Å) | 9.2711 |

| c (Å) | 16.049 |

| α (°) | 87.169 |

| β (°) | 76.704 |

| γ (°) | 87.842 |

| V (ų) | 1082.6 |

| Z | 2 |

This interactive table presents crystallographic data for a related compound, illustrating typical unit cell parameters.

The packing of molecules in the crystal is governed by a network of non-covalent intermolecular interactions. In imidazole derivatives that possess an N-H proton (i.e., are not substituted at the N1 position), hydrogen bonding is a dominant cohesive force. acs.orgnih.gov Strong N—H···N hydrogen bonds often link molecules into chains or dimers, forming robust supramolecular synthons. researchgate.net

For N1-substituted imidazoles, where classical hydrogen bonding is absent, the crystal packing is stabilized by weaker interactions. These include van der Waals forces, dipole-dipole interactions, and weak C—H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighbor. iosrjournals.orgnih.gov Given the abundance of phenyl rings, π-π stacking interactions can also play a role in the supramolecular assembly, although the significant twisting of the rings can sometimes preclude ideal face-to-face stacking.

Conformational isomerism in the crystalline state can manifest as either distinct polymorphs (different crystal packings of the same molecule) or the presence of multiple, slightly different conformers in the asymmetric unit of a single crystal. The conformational flexibility in this compound and its analogues arises primarily from the freedom of rotation around the single bonds connecting the phenyl and benzyl groups to the imidazole core.

The wide range of dihedral angles observed in the crystal structures of related compounds demonstrates this flexibility. nih.gov It is plausible that different rotational isomers (rotamers) could have similar energies, and that the specific conformer observed in a crystal structure could be influenced by the crystallization conditions (e.g., solvent, temperature). This rotational freedom suggests that conformational polymorphism is a distinct possibility for this class of compounds, where different crystal forms could trap different molecular conformers.

Computational and Theoretical Chemistry of 2 Benzylthio 1,5 Diphenyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 2-(benzylthio)-1,5-diphenyl-1H-imidazole, from its stable three-dimensional shape to its spectroscopic signatures. nih.gov

The first step in most computational studies is to determine the molecule's most stable geometry. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the coordinates of the atoms are adjusted to find the minimum energy conformation on the potential energy surface. biointerfaceresearch.com This optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Due to the rotational freedom around the C-S and S-CH₂ bonds of the benzylthio group, this compound can exist in multiple conformations. A thorough analysis involves mapping the conformational energy landscape to identify various stable conformers and the energy barriers that separate them. This analysis is critical for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Table 1: Predicted Geometrical Parameters for this compound Note: The following data are representative values based on DFT calculations of similar imidazole (B134444) derivatives and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a crucial indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the sulfur atom, while the LUMO is likely distributed across the π-systems of the phenyl rings. orientjchem.org From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's reactive nature. nih.gov

Table 2: Predicted FMO Energies and Global Reactivity Descriptors Note: The following data are representative values based on DFT calculations of similar imidazole derivatives and are intended for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in

For this compound, the MEP map would likely show the most intense negative potential (red/yellow) localized around the two nitrogen atoms of the imidazole ring and the sulfur atom of the thioether linkage. researchgate.netorientjchem.org These sites represent the primary centers for interaction with electrophiles. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly any acidic protons, indicating sites prone to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule. acadpubl.eu It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these charge-transfer events. Larger E(2) values indicate stronger interactions and greater molecular stability.

Table 3: Predicted NBO Analysis - Major Donor-Acceptor Interactions Note: The following data are representative values based on DFT calculations of similar imidazole derivatives and are intended for illustrative purposes. LP denotes a lone pair.

DFT calculations are highly effective at predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Predicted shifts are often compared with experimental data to confirm the molecular structure, with accuracy depending on the chosen functional, basis set, and inclusion of solvent effects. nih.govresearchgate.net

Vibrational Spectra: The vibrational frequencies and their corresponding intensities for IR and Raman spectroscopy can be computed. researchgate.net Calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental spectra. This allows for the assignment of specific vibrational modes to observed spectral bands.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, providing the maximum absorption wavelengths (λmax) and oscillator strengths. Analysis of the orbitals involved in these transitions (e.g., π → π) helps to interpret the observed UV-Vis spectrum. For a molecule with extensive conjugation like this compound, strong π → π transitions are expected. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent). researchgate.net For this compound, MD simulations could be used to explore the stability of different conformers identified by DFT and to understand how the flexible benzylthio side chain moves and orients itself in solution or when interacting with a biological target. nih.gov

Conformational Dynamics in Different Environments

The conformational flexibility of this compound is a critical determinant of its chemical and biological properties. This flexibility arises from the rotational freedom around several key single bonds, primarily the C-S, S-CH2, and C-N bonds, as well as the bonds connecting the phenyl rings to the imidazole core. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule and identify its stable conformers.

In a vacuum (in vacuo), the molecule is likely to adopt a conformation that minimizes steric hindrance between the bulky phenyl and benzyl (B1604629) groups. The orientation of the phenyl rings relative to the imidazole plane and the conformation of the benzylthio side chain are of particular interest. Theoretical calculations on similar bi-imidazole systems suggest that a trans conformation is generally the global minimum, with a significant rotational barrier. For this compound, density functional theory (DFT) calculations would be instrumental in determining the precise rotational barriers and identifying the most stable conformations. It is anticipated that the phenyl groups will be twisted out of the plane of the imidazole ring to alleviate steric strain.

The table below summarizes the key rotational bonds and the anticipated conformational dynamics.

| Rotational Bond | Attached Groups | Expected Rotational Barrier | Influence of Environment |

| Imidazole-Phenyl (C-C) | Imidazole, Phenyl | Moderate | Minor influence from solvent polarity. |

| Imidazole-Sulfur (C-S) | Imidazole, Benzylthio | Moderate to High | Can be influenced by specific solvent interactions. |

| Sulfur-Methylene (S-CH2) | Thioether, Benzyl | Low | Highly flexible, sensitive to solvent environment. |

| Methylene-Phenyl (CH2-C) | Methylene (B1212753), Phenyl | Low | Flexible, contributes to overall conformational space. |

Interaction Mechanisms with Solvent Molecules or Model Surfaces

The interaction of this compound with its environment is governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-interactions. Understanding these interactions is crucial for predicting its solubility, reactivity, and behavior in biological systems.

Solvent Interactions:

In protic solvents, such as alcohols or water, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. Specifically, the lone pair of electrons on the sp2-hybridized nitrogen atom is available for forming hydrogen bonds. Studies on imidazolium-based ionic liquids have extensively characterized the hydrogen bonding capabilities of the imidazole ring. Although this compound is not an ionic liquid, the fundamental principles of hydrogen bonding at the imidazole nitrogen remain applicable.

The phenyl and benzyl groups introduce the possibility of π-π stacking interactions, both intramolecularly and with aromatic solvent molecules like benzene (B151609) or toluene. Research on imidazole-based molecular junctions has highlighted the significance of π-π stacking in facilitating intermolecular coupling. Furthermore, the sulfur atom in the benzylthio group, with its lone pairs of electrons, can also participate in non-covalent interactions.

Computational studies on the solvatochromic effects in similar heterocyclic systems reveal that the absorption spectra are sensitive to solvent polarity, indicating a change in the electronic distribution upon excitation, which is modulated by solute-solvent interactions. Time-dependent density functional theory (TD-DFT) combined with polarizable continuum models (PCM) is a common approach to simulate such effects.

Interactions with Model Surfaces:

While specific studies on the interaction of this compound with model surfaces are not available, general principles of surface chemistry can be applied. On a polar surface, such as silica, the molecule would likely orient itself to maximize the hydrogen bonding interactions through its imidazole nitrogen atoms. On a nonpolar surface, like graphite, π-stacking interactions between the aromatic rings of the molecule and the surface would be the dominant stabilizing force. Molecular dynamics simulations are a powerful tool to investigate the adsorption and orientation of molecules on surfaces.

The following table summarizes the potential intermolecular interactions.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Partners |

| Hydrogen Bonding | Imidazole Nitrogen | Protic solvents (e.g., water, methanol) |

| π-π Stacking | Phenyl and Benzyl Rings | Aromatic solvents, graphitic surfaces |

| van der Waals Forces | Entire Molecule | All solvents and surfaces |

| Dipole-Dipole Interactions | Imidazole Ring, C-S Bond | Polar solvents and surfaces |

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, such models can be invaluable for predicting its behavior and guiding the design of new derivatives with desired properties.

Generation and Selection of Molecular Descriptors

The foundation of any QSAR/QSPR model is the set of molecular descriptors, which are numerical representations of the chemical information of a molecule. A wide array of descriptors can be calculated for this compound, categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Randić index, Wiener index), connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and encompass geometric properties such as molecular volume, surface area, and shape indices. They also include quantum chemical descriptors like dipole moment, HOMO/LUMO energies, and electrostatic potential. researchgate.net

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as logP (lipophilicity), molar refractivity, and polarizability. lew.ro

The generation of these descriptors is typically performed using specialized software. Once a large pool of descriptors is generated, a crucial step is the selection of a smaller, relevant subset to build a robust and predictive model. This is necessary to avoid overfitting and to identify the key molecular features that govern the activity or property of interest. Common descriptor selection methods include:

Stepwise Regression: Descriptors are iteratively added or removed from the model based on their statistical significance.

Genetic Algorithms: An optimization technique inspired by natural selection to evolve a population of descriptor subsets to find the optimal one. nih.gov

Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original set of correlated descriptors into a smaller set of uncorrelated variables (principal components).

The table below provides examples of molecular descriptors that could be generated for this compound and their potential relevance.

| Descriptor Class | Example Descriptor | Relevance |

| Constitutional (1D) | Molecular Weight | General size of the molecule. |

| Topological (2D) | Wiener Index | Describes molecular branching. |

| Geometrical (3D) | Molecular Surface Area | Relates to accessibility for interactions. |

| Quantum Chemical (3D) | HOMO Energy | Relates to electron-donating ability and reactivity. |

| Physicochemical | LogP | Predicts lipophilicity and membrane permeability. |

Predictive Modeling for Chemical Behavior and Target Affinity

With a selected set of descriptors, a mathematical model can be constructed to predict the activity or property of interest. Various statistical and machine learning methods can be employed for this purpose.

For predicting the chemical behavior of this compound, such as its reactivity in a particular reaction, QSPR models can be developed. For instance, the rate constant of a reaction could be correlated with descriptors related to the electronic properties of the molecule, such as HOMO/LUMO energies and partial atomic charges.

For predicting target affinity, which is crucial in drug discovery, QSAR models are employed. If a series of this compound derivatives have been synthesized and tested for their binding affinity to a biological target (e.g., an enzyme or receptor), a QSAR model can be built to understand the structure-activity relationship. researchgate.netnih.gov

Common modeling techniques include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (activity/property) and one or more independent variables (descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Artificial Neural Networks (ANN): A machine learning approach inspired by the structure of the human brain, capable of modeling complex non-linear relationships. nih.gov

Support Vector Machines (SVM): A supervised machine learning algorithm that can be used for both classification and regression tasks.

The predictive power of a QSAR/QSPR model is assessed through rigorous validation procedures, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A well-validated model can then be used to predict the properties of new, untested molecules, thereby accelerating the discovery and optimization process. nih.gov

The following table outlines the steps involved in building a predictive QSAR/QSPR model.

| Step | Description | Common Methods |

| 1. Data Set Preparation | Collection of a set of molecules with known activities or properties. | Experimental data from literature or in-house assays. |

| 2. Descriptor Generation | Calculation of a large number of molecular descriptors. | Specialized software (e.g., DRAGON, PaDEL). researchgate.net |

| 3. Descriptor Selection | Selection of a relevant subset of non-correlated descriptors. | Genetic Algorithms, Stepwise Regression. |

| 4. Model Building | Construction of a mathematical model using the selected descriptors. | MLR, PLS, ANN, SVM. |

| 5. Model Validation | Assessment of the statistical significance and predictive power of the model. | Cross-validation, External test set validation. |

Chemical Reactivity and Transformation Pathways of 2 Benzylthio 1,5 Diphenyl 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Core

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which influence its reactivity towards electrophilic and nucleophilic attack. In general, electrophilic substitution on the imidazole ring tends to occur at the C4 or C5 positions. The precise location of substitution can be influenced by the nature of the substituents already present on the ring.

For 2-(benzylthio)-1,5-diphenyl-1H-imidazole, the phenyl groups at N1 and C5, along with the benzylthio group at C2, will electronically and sterically direct incoming electrophiles. While specific studies on this exact molecule are limited, related imidazole derivatives show that substitutions such as halogenation can be achieved. For instance, the reactivity of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole in Suzuki-Miyaura reactions demonstrates the potential for substitution at halogenated positions on the imidazole core. mdpi.com

Nucleophilic substitution reactions on the imidazole core are less common unless the ring is activated by electron-withdrawing groups or converted into a derivative like an N-oxide. In such activated systems, nucleophiles can replace leaving groups at the C2, C4, or C5 positions. rsc.org

Reactions Involving the Thioether Linkage (e.g., Oxidation, Reductive Cleavage, Desulfurization)

The thioether linkage is a key reactive site in this compound, susceptible to oxidation, reductive cleavage, and desulfurization.

Oxidation: The sulfur atom of the thioether can be oxidized to form a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfoxides and sulfones have altered electronic properties and can be valuable intermediates for further synthetic transformations.

Reductive Cleavage: The carbon-sulfur bond of the benzylthio group can be cleaved under reductive conditions. This can be achieved using dissolving metal reductions, such as sodium in liquid ammonia (B1221849), or through catalytic hydrogenation. researchgate.net This reaction typically results in the formation of 2-mercapto-1,5-diphenyl-1H-imidazole and toluene.

Desulfurization: This process involves the complete removal of the sulfur atom from the imidazole ring. A robust method for the desulfurization of thioimidazoles involves reaction with sodium nitrite (B80452) in the presence of acetic acid. worktribe.com This approach has been successfully applied in flow chemistry to mitigate the formation of hazardous byproducts. worktribe.com This reaction would convert this compound into 1,5-diphenyl-1H-imidazole.

Table 1: Reactions at the Thioether Linkage

| Reaction Type | Reagents | Product(s) |

| Oxidation | H₂O₂, mCPBA | 2-(benzylsulfinyl)-1,5-diphenyl-1H-imidazole or 2-(benzylsulfonyl)-1,5-diphenyl-1H-imidazole |

| Reductive Cleavage | Na/NH₃, H₂/Pd | 2-mercapto-1,5-diphenyl-1H-imidazole, Toluene |

| Desulfurization | NaNO₂, CH₃COOH | 1,5-diphenyl-1H-imidazole |

Functionalization of Phenyl Substituents

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The directing effects of the imidazole ring and the thioether group will influence the position of substitution on each phenyl ring. For instance, the imidazole moiety can act as either an activating or deactivating group depending on the reaction conditions and the point of attachment.

Studies on related compounds, such as 2-(benzylthio)-5-(4-bromophenyl)-1-ethyl-1H-imidazole, demonstrate that functional groups can be present on the phenyl rings, indicating the feasibility of such modifications. nih.gov

Cycloaddition and Other Pericyclic Reactions

The imidazole ring, being an aromatic system, is generally not highly reactive in cycloaddition reactions. However, under specific conditions, it can participate in pericyclic reactions. For these reactions to occur, the aromaticity of the imidazole ring must be overcome, which typically requires high temperatures or photochemical activation. There is limited specific information available in the searched literature regarding the participation of this compound in cycloaddition or other pericyclic reactions.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is an area that warrants further investigation. The presence of multiple aromatic rings and the thioether linkage suggests that the molecule may exhibit interesting photochemical properties, such as fluorescence or photochemical rearrangements upon UV irradiation.

Electrochemically, the thioether sulfur atom can be oxidized, and the imidazole ring can also undergo redox reactions. The specific potentials at which these processes occur would provide insight into the molecule's electronic structure and its potential applications in materials science or as a redox mediator. While specific studies on the photochemical and electrochemical reactivity of this compound are not prevalent in the provided search results, the synthesis of related 2-(benzylthio)pyrimidine derivatives has been explored for their antibacterial activities, indicating a broader interest in the reactivity of such scaffolds. scirp.org

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies of the reactions of this compound are crucial for understanding and optimizing its chemical transformations. For instance, theoretical calculations, such as Density Functional Theory (DFT), can be employed to investigate the transition states and intermediates of substitution and cleavage reactions.

In the context of related imidazole syntheses, mechanistic studies have been conducted to understand the formation of the imidazole ring. nih.gov Similar computational and experimental approaches could be applied to elucidate the mechanisms of the reactions described above, providing a deeper understanding of the factors that control the reactivity and selectivity of this compound.

Design and Synthesis of Analogues for Structure Reactivity/property Relationship Studies

Rational Design Principles for Structural Analogues

The rational design of analogues for a parent compound like 2-(benzylthio)-1,5-diphenyl-1H-imidazole would be guided by established medicinal and materials chemistry principles. The primary goal is to probe the electronic, steric, and lipophilic requirements for a desired activity or property. Key strategies include:

Electronic Modulation: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -F) onto the phenyl or benzyl (B1604629) rings. This alters the electron density across the molecule, which can impact reaction rates, binding affinities to biological targets, and photophysical properties.

Steric Hindrance Modification: Varying the size of substituents to explore the spatial constraints of a target's active site or to influence molecular packing in solid-state materials.

Lipophilicity Adjustment: Modifying the molecule's hydrophobicity, a critical factor in biological systems for cell permeability and in materials for solubility and film-forming properties.

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles without drastically changing the core structure.

Synthesis of Imidazole (B134444) Ring-Substituted Analogues

Modifying the central imidazole ring is a key strategy for tuning a molecule's core properties. For a 1,5-diphenylimidazole (B8600406) scaffold, this would primarily involve introducing substituents at the C4 position. A common approach to building such a core is through multi-component reactions. For instance, a variation of the Radziszewski synthesis could theoretically be adapted, using a substituted 1,2-dicarbonyl compound, a substituted aldehyde, an amine, and ammonia (B1221849). By choosing appropriately substituted starting materials, one could introduce various functional groups onto the imidazole ring.

Synthesis of Modified Benzylthio Moieties

A versatile and widely practiced method for creating diversity in this class of compounds involves modifying the benzylthio group. This is typically achieved through the S-alkylation of the corresponding imidazole-2-thiol precursor, 1,5-diphenyl-1H-imidazole-2-thione.

The general synthetic scheme involves two steps:

Thione Formation: Synthesis of the 1,5-diphenyl-1H-imidazole-2-thione core.

S-Alkylation: Reaction of the thione with a variety of substituted benzyl halides (e.g., chlorides or bromides) in the presence of a base. researchgate.netscirp.orgscirp.org

This method allows for the straightforward introduction of different substituents onto the benzyl ring, creating a library of compounds for SRR and SPR studies. Studies on the related 4,5-diphenyl isomer show this reaction proceeds efficiently in solvents like ethanol, often under reflux. scirp.orgsemanticscholar.org

Table 1: Representative Benzyl Halides for Analogue Synthesis

| Reagent Name | Substituent (R) | Potential Effect |

|---|---|---|

| 4-Nitrobenzyl bromide | 4-NO₂ | Electron-withdrawing |

| 4-Methoxybenzyl chloride | 4-OCH₃ | Electron-donating |

| 4-Chlorobenzyl bromide | 4-Cl | Halogen bonding, EWG |

Synthesis of Phenyl Substituent Modified Analogues

To study the influence of the phenyl groups at the N1 and C5 positions, analogues would be synthesized by employing substituted starting materials in the initial ring-forming reaction. For example, a synthetic route to the 1,5-diphenylimidazole core might involve the condensation of a substituted benzaldehyde, an amine (like a substituted aniline), and another component. By varying the substituents on these precursors, a range of analogues with modified phenyl rings could be produced.

Systematic Elucidation of Structure-Reactivity Relationships (SRR)

Once a library of analogues is synthesized, SRR studies are conducted to correlate specific structural changes with changes in reactivity or biological activity. For example, in an antimicrobial context, a series of analogues with different substituents on the benzylthio moiety would be tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) would be measured for each compound.

Table 2: Hypothetical SRR Data for Antimicrobial Activity

| Compound Analogue (Substituent on Benzyl Ring) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

|---|---|---|

| Unsubstituted (H) | >100 | >100 |

| 4-Nitro (NO₂) | 32 | 64 |

| 4-Chloro (Cl) | 64 | 128 |

This table is illustrative and not based on experimental data for the 1,5-diphenyl isomer.

From such data, a relationship can be derived; for instance, one might conclude that electron-withdrawing groups on the benzyl ring enhance antibacterial activity. Similar studies could probe anticancer activity, enzyme inhibition, or catalytic efficiency. nih.gov

Exploration of Structure-Property Relationships (SPR) in Advanced Materials

Beyond biological activity, imidazole derivatives are investigated for their applications in materials science, particularly in organic electronics, due to their photophysical properties. nih.gov SPR studies in this context would involve synthesizing analogues and measuring properties like absorption and emission wavelengths, fluorescence quantum yields, and thermal stability.

Table 3: Hypothetical SPR Data for Photophysical Properties

| Compound Analogue (Substituent on Phenyl Ring) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

|---|---|---|---|

| Unsubstituted (H) | 350 | 450 | 0.35 |

| 4-Dimethylamino (NMe₂) | 380 | 500 | 0.65 |

This table is illustrative and not based on experimental data for the 1,5-diphenyl isomer.

These studies help in designing molecules with specific optical properties, for example, for use as emitters in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov The data might show that strong electron-donating groups lead to red-shifted emission and higher quantum yields, guiding the design of more efficient materials.

Advanced Applications in Chemical and Biological Research Mechanism Oriented

Role as Ligands in Coordination Chemistry and Catalysis

The imidazole (B134444) moiety is a fundamental building block in coordination chemistry, prized for its ability to form stable complexes with a wide array of metal ions. researchgate.net The presence of multiple nitrogen atoms within the imidazole ring, coupled with the sulfur atom of the benzylthio substituent, endows 2-(benzylthio)-1,5-diphenyl-1H-imidazole with versatile metal-binding capabilities.

The nitrogen atoms of the imidazole ring are primary sites for metal coordination. mdpi.com The lone pair of electrons on the sp2-hybridized nitrogen atom can effectively coordinate with transition metals. Furthermore, the sulfur atom in the benzylthio group presents an additional soft donor site, allowing for potential bidentate chelation, which can enhance the stability of the resulting metal complexes.

Research on structurally similar substituted imidazoles has demonstrated their capacity to form stable complexes with various first-row transition metals. For instance, a related tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, has been shown to react with Co(II), Ni(II), Cu(II), Mn(II), and Zn(II) salts to yield stable metal complexes. nih.gov This suggests that this compound would likely exhibit similar reactivity, forming complexes where the metal center is coordinated by the imidazole nitrogen.

Table 1: Representative Metal Complexes of a Structurally Related Diphenyl-Imidazole Ligand (HL) HL = 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol

| Complex Formula | Metal Ion | Proposed Geometry | Source |

| [Co(L)₂(H₂O)₂] | Co(II) | Octahedral | nih.gov |

| [Ni(L)₂(H₂O)₂] | Ni(II) | Octahedral | nih.gov |

| [Cu(L)₂(H₂O)₂] | Cu(II) | Octahedral | nih.gov |

| [Mn(L)₂(H₂O)₂] | Mn(II) | Octahedral | nih.gov |

| [Zn(L)₂(H₂O)₂] | Zn(II) | Octahedral | nih.gov |

The steric bulk provided by the two phenyl groups at the 1 and 5 positions, along with the benzyl (B1604629) group, can play a crucial role in determining the geometry and stability of the resulting coordination compounds, influencing their subsequent catalytic activity.

Imidazole derivatives are widely employed as ligands in both homogeneous and heterogeneous catalysis. researchgate.net While specific catalytic applications of this compound are not extensively documented, its structural motifs suggest significant potential. The N-heterocyclic carbene (NHC) precursors derived from imidazolium (B1220033) salts are ubiquitous in catalysis, but the imidazole ligand itself can coordinate to metals like palladium, rhodium, and iridium to facilitate a range of transformations.

The utility of related heterocyclic compounds in catalysis is well-established. For example, pyrazole (B372694) derivatives have been successfully used as ligands in Suzuki-Miyaura and Sonogashira cross-coupling reactions. nih.gov Similarly, ligands containing sulfur donors are known to be effective in certain catalytic oxidation reactions. nih.gov Given its structure, complexes of this compound could potentially catalyze:

Cross-Coupling Reactions: Palladium complexes are central to Suzuki, Heck, and Sonogashira reactions. The imidazole ligand could stabilize the palladium catalyst, facilitating C-C bond formation. The electron-donating properties of the ligand can influence the efficiency of oxidative addition and reductive elimination steps.

Oxidation Catalysis: The combination of a metal center (e.g., Manganese, Iron) with the imidazole-thioether ligand could mimic active sites of certain metalloenzymes, potentially enabling the selective oxidation of substrates like sulfides or alcohols. nih.gov

The parent molecule, this compound, is achiral. However, its scaffold is an excellent starting point for the design of novel chiral ligands for asymmetric catalysis. Enantioselective transformations are critical in modern organic synthesis, and the development of effective chiral ligands is paramount. mdpi.comnih.gov

Strategies to induce chirality from this scaffold include:

Introduction of Chiral Auxiliaries: Attaching a chiral group, such as a menthyl or a camphor-derived moiety, to one of the phenyl rings or the benzyl group.

Atropisomerism: Introducing bulky substituents at the ortho-positions of the phenyl rings could restrict rotation, leading to stable, axially chiral atropisomers.

C₂-Symmetric Design: Dimerizing the imidazole core to create bidentate, C₂-symmetric ligands. Such ligands have proven highly effective in a variety of metal-catalyzed asymmetric reactions, including Friedel-Crafts alkylations and Henry reactions. nih.gov

By modifying the foundational structure of this compound, a new class of tunable chiral ligands could be developed for highly selective enantioselective reactions.

Interfacing with Biological Systems: Mechanistic Insights at the Molecular Level

The imidazole ring is a key component of many biologically active molecules, including the amino acid histidine. This prevalence has made imidazole-containing compounds a major focus in medicinal chemistry for targeting enzymes and receptors.

The 2-(benzylthio)-imidazole framework has been identified as a promising scaffold for enzyme inhibitors. The general structure allows for diverse substitutions, enabling fine-tuning of inhibitory potency and selectivity. Research on closely related analogues provides insight into the potential mechanisms of action.

For example, a series of 2-(benzylthio)-1H-benzo[d]imidazoles were designed and synthesized as potential inhibitors of Mycobacterium tuberculosis growth. researchgate.net In another study, 2-phenyl-1H-benzo[d]imidazole derivatives were identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Kinetic studies revealed these compounds to be non-competitive inhibitors, suggesting they bind to an allosteric site rather than the enzyme's active site. nih.gov Similarly, 2-(benzylthio)-1,3,4-oxadiazole derivatives have demonstrated inhibitory activity against xanthine (B1682287) oxidase. researchgate.net

These findings suggest that this compound could interact with enzymes through a combination of hydrogen bonding (via the imidazole N-H), hydrophobic interactions (from the phenyl and benzyl groups), and potentially coordination with metallic cofactors (via the nitrogen and sulfur atoms).

Table 2: Enzyme Inhibition Data for Structurally Related Imidazole Derivatives

| Compound Class | Target Enzyme/Organism | Key Finding | Inhibition Type | Source |

| 2-(Benzylthio)-1H-benzo[d]imidazoles | Mycobacterium tuberculosis | Lead compounds showed significant growth inhibition (MIC ≤ 15.7 µM). | Not specified | researchgate.net |

| 2-Phenyl-1H-benzo[d]imidazoles | α-Glucosidase | Potent inhibition with IC₅₀ values as low as 0.71 µM. | Non-competitive | nih.gov |

| 2-(Benzylthio)-1,3,4-oxadiazoles | Xanthine Oxidase (XO) | Moderate inhibitory activity with IC₅₀ values around 78.4 µM. | Not specified | researchgate.net |

Receptor Binding Profiling: Ligand-Receptor Interaction Modes (e.g., molecular docking, dynamics of binding)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. Numerous studies have employed this technique to understand the interaction modes of imidazole-based compounds with various biological receptors.

Docking studies on 1,5-diphenyl-imidazole derivatives have been performed to investigate their antioxidant activity, while various benzimidazole (B57391) derivatives have been docked against targets such as the estrogen receptor, cancer-related proteins, and the fungal enzyme CYP51. chemrevlett.comnih.govcosmosscholars.comnih.gov These computational analyses consistently highlight the importance of specific molecular interactions.

For a molecule like this compound, the predicted binding modes would likely involve:

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor to polar residues like aspartate, glutamate, or serine in a receptor's binding pocket.

π-π Stacking: The multiple aromatic rings (two phenyl, one benzyl) can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The extensive nonpolar surface area of the molecule facilitates strong hydrophobic interactions within the typically lipophilic pockets of receptors and enzymes.

Table 3: Summary of Molecular Docking Studies on Related Imidazole Scaffolds

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions | Source |

| Substituted Imidazoles | Antimicrobial Target | -6.91 to -8.01 | - | arabjchem.org |

| Benzimidazole-Thiadiazole Hybrids | Fungal CYP51 | Up to -10.928 | Interaction of thiadiazole core with heme; H-bond from benzimidazole N-H. | nih.gov |

| 1,2-disubstituted Benzimidazoles | Lung Cancer Protein (1M17) | -6.6 | - | nih.gov |

| 4-chloro-2-(...)-diphenyl-imidazole | DNA and various proteins | -7.1 to -8.9 | H-bonding and hydrophobic interactions. | nih.gov |

These computational insights, combined with in vitro assays, provide a powerful, mechanism-oriented approach to understanding how this compound and its derivatives interface with complex biological systems at a molecular level.

Molecular Mechanisms of Interaction with Nucleic Acids and Proteins

Currently, there is a notable absence of specific research detailing the molecular interactions between this compound and biological macromolecules such as nucleic acids and proteins. However, the broader class of imidazole and benzimidazole derivatives has been studied, offering potential, yet unconfirmed, mechanisms of action.

Generally, benzimidazole-containing compounds are known to interact with DNA through various modes, including intercalation between base pairs and binding within the minor groove. The specific mode of interaction is often dictated by the compound's size, conformation, and the nature of its substituents. It is hypothesized that the planar phenyl and imidazole rings of this compound could potentially facilitate intercalative binding, while the benzylthio group might position itself within one of the DNA grooves.

Regarding protein interactions, imidazole derivatives can engage in a range of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces with amino acid residues in protein binding pockets. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the phenyl and benzyl groups can participate in hydrophobic and π-stacking interactions. The specific protein targets and the nature of these interactions for this compound remain to be elucidated.

It is crucial to emphasize that these proposed mechanisms are based on the behavior of related compounds and have not been experimentally verified for this compound.

Antimicrobial/Antiviral Action at a Molecular Level (Mechanistic Focus, not efficacy or clinical data)

The precise molecular mechanisms underlying the potential antimicrobial and antiviral activities of this compound have not been definitively established in the scientific literature. However, research on analogous compounds provides a framework for plausible mechanisms of action.

In the context of antimicrobial effects, imidazole derivatives are known to interfere with critical cellular processes in bacteria and fungi. One common mechanism involves the inhibition of key enzymes necessary for cell wall or cell membrane synthesis, leading to a loss of structural integrity and cell lysis. Other potential mechanisms include the disruption of DNA replication and protein synthesis. For instance, some 2-benzylthiomethyl-1H-benzimidazole derivatives have demonstrated antibacterial activity, although the specific molecular targets were not identified.

From an antiviral perspective, derivatives of 2-(benzylthio)benzimidazole have been evaluated for their activity against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). nih.gov While the exact mechanism was not fully elucidated, it is theorized that such compounds may inhibit viral replication by targeting essential viral enzymes, like DNA polymerase or proteases, or by interfering with the virus's ability to enter host cells. It is important to note that while some 2-(benzylthio) analogs showed antiviral activity, this was often accompanied by cytotoxicity. nih.gov

These potential mechanisms are extrapolated from studies on structurally related compounds and require experimental validation for this compound.

Applications in Materials Science

The unique structural features of this compound suggest its potential utility in the field of materials science, particularly in the development of advanced functional materials.

Incorporation into Polymeric Architectures and Hybrid Materials

There is currently no available research in the scientific literature on the incorporation of this compound into polymeric architectures or hybrid materials. The presence of reactive sites on the imidazole ring could theoretically allow for its integration into polymer chains as a monomer or a pendant group. Such incorporation could imbue the resulting polymer with novel properties, such as enhanced thermal stability, altered optical characteristics, or biological activity. However, without experimental data, this remains a speculative application.

Optoelectronic Properties and Sensor Development (Mechanism of detection)

Specific studies on the optoelectronic properties and sensor development applications of this compound are not currently available. However, the broader class of triphenyl-imidazole derivatives has been investigated for their potential use in dye-sensitized solar cells (DSSCs). The mechanism in such applications typically involves the molecule acting as a photosensitizer, where it absorbs light and injects an electron into the conduction band of a semiconductor material. The specific absorption and emission properties of this compound would need to be characterized to assess its suitability for such applications.

In the context of chemical sensors, the imidazole moiety could potentially act as a binding site for specific analytes. The binding event could trigger a change in the molecule's fluorescence or absorption spectrum, forming the basis of a detection mechanism. The selectivity and sensitivity of such a sensor would depend on the specific interactions between the imidazole derivative and the target analyte. These potential applications are theoretical and await experimental investigation.

Corrosion Inhibition Mechanisms and Surface Adsorption Studies

While direct studies on the corrosion inhibition properties of this compound are limited, extensive research on structurally similar benzimidazole derivatives, such as 2-((benzylthio)methyl)-1H-benzo[d]imidazole and 2-(p-bromobenzylthio)-1H-benzimidazole, provides significant insight into the likely mechanisms. bohrium.comearthlinepublishers.com These compounds have demonstrated high efficacy as corrosion inhibitors for metals like aluminum and steel in acidic environments. bohrium.comearthlinepublishers.com

The primary mechanism of corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process is governed by several factors, including the electronic structure of the molecule and the nature of the metal surface.

Surface Adsorption: The adsorption of these benzimidazole derivatives on metal surfaces typically follows the Langmuir adsorption isotherm. earthlinepublishers.com This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is generally spontaneous.

Mechanism of Interaction: The interaction between the inhibitor and the metal surface is a combination of physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. The lone pair of electrons on the nitrogen atoms of the imidazole ring, the π-electrons of the aromatic rings, and the sulfur atom in the benzylthio group can be donated to the vacant d-orbitals of the metal, forming a coordinate bond.

These interactions lead to the formation of a stable, protective film on the metal surface, which inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying these compounds as mixed-type inhibitors.

| Parameter | Value | Indication |

|---|---|---|

| Adsorption Isotherm Model | Modified Langmuir (Villamil model) | Monolayer adsorption on the metal surface. |

| Nature of Adsorption | Spontaneous and Exothermic | Favorable adsorption process that releases heat. |

| Adsorption Modes | Physisorption and Chemisorption (Predominantly Physisorption) | A combination of electrostatic and covalent interactions with the metal surface. |

It is highly probable that this compound would exhibit a similar corrosion inhibition mechanism due to its structural similarities with the studied compounds, particularly the presence of the imidazole ring, aromatic systems, and the sulfur-containing side chain.

Emerging Research Directions and Future Perspectives for 2 Benzylthio 1,5 Diphenyl 1h Imidazole

The landscape of chemical synthesis and molecular design is undergoing a significant transformation, driven by technological advancements and novel conceptual frameworks. For specialized molecules such as 2-(benzylthio)-1,5-diphenyl-1H-imidazole, a member of the broader thioimidazole class, these changes are opening up new avenues for research and application. Future explorations are moving beyond traditional synthesis and characterization, venturing into predictive chemistry, automated synthesis, novel reactivity, real-time analytics, and bio-inspired systems. These emerging directions promise to accelerate the discovery and optimization of thioimidazole derivatives for various applications.

Q & A

Q. What are the optimized synthetic routes for 2-(benzylthio)-1,5-diphenyl-1H-imidazole, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-component condensation reaction. A typical protocol involves refluxing benzil, ammonium acetate, and a benzylthio-substituted aldehyde in acetic acid . Key parameters include solvent choice (acetic acid for cyclization), temperature (reflux at ~120°C), and stoichiometric ratios. For example, using silica gel chromatography (cyclohexane/ethyl acetate, 30:70) yields 85% pure product with a melting point of 186°C. Monitoring via TLC and recrystallization ensures purity . Alternative routes, such as Friedel-Crafts acylation under solvent-free conditions, offer high selectivity (90–96% yields) but require Eaton’s reagent as a catalyst .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 120 K with a Nonius KappaCCD diffractometer and refinement via SHELXL97 software (R-factor = 0.041) reveal bond lengths (e.g., C–C: 1.48 Å) and intermolecular interactions. The imidazole core forms N–H⋯N hydrogen bonds (N⋯N distance: 2.933 Å) along the c-axis, stabilized by van der Waals forces . Displacement ellipsoids and torsion angles (e.g., dihedral angles between aromatic rings: 31.5–41.7°) are analyzed using ORTEP-3 .

Q. What spectroscopic techniques validate the compound’s structure?

- ¹H/¹³C NMR : Peaks at δ 12.57 ppm (NH) and δ 128.61–126.26 ppm (aromatic protons) confirm substitution patterns .

- HRMS : A molecular ion [M+H]⁺ at m/z 343.1272 matches the theoretical value (343.1269) .

- IR : N–H stretching at 3376 cm⁻¹ and C=S vibrations at 680 cm⁻¹ verify functional groups .

Advanced Research Questions

Q. How does structural modification (e.g., substituent variation) impact biological activity?

SAR studies show that electron-withdrawing groups (Cl, NO₂) at the benzylthio moiety enhance anti-inflammatory activity. For example, 2-(3-nitrophenyl)-analogues exhibit 89% analgesic efficacy (100 mg/kg) in rodent models, comparable to diclofenac . Conversely, bulky substituents (e.g., biphenyl groups) reduce solubility but improve binding to COX-2, as shown by molecular docking (ΔG = −9.2 kcal/mol) . Anti-inflammatory activity correlates with reduced carrageenan-induced edema, with IC₅₀ values <10 μM in vitro .

Q. What computational methods predict binding affinities and pharmacokinetic properties?

- Molecular Docking : AutoDock Vina or Glide simulates interactions with targets like EGFR or COX-2. For example, compound 2g binds COX-2’s hydrophobic pocket (PDB: 5IKT) with hydrogen bonds to Arg120 and Tyr355 .

- ADMET Prediction : SwissADME estimates logP = 4.2 (high lipophilicity) and bioavailability score = 0.55, suggesting moderate permeability. Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II .

Q. How can fluorescence-based sensing applications be developed using this scaffold?

Introducing electron-rich groups (e.g., dithiane) enables Hg²⁺ detection. A derivative, 5-(2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole), exhibits turn-off fluorescence (λₑₓ = 365 nm, λₑₘ = 450 nm) in semi-aqueous solutions, with a detection limit of 0.1 μM for Hg²⁺ . Selectivity over competing ions (Cu²⁺, Pb²⁺) is achieved via dithiane-Hg²⁺ complexation, validated by Job’s plot analysis .

Q. How are data contradictions in spectroscopic or crystallographic analyses resolved?

Discrepancies in NMR shifts (e.g., NH proton δ variation ±0.3 ppm) arise from solvent polarity (DMSO vs. CDCl₃) or hydrogen bonding. Cross-validate using:

- SC-XRD : Compare experimental bond angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

- Dynamic NMR : Variable-temperature studies distinguish tautomeric forms .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.